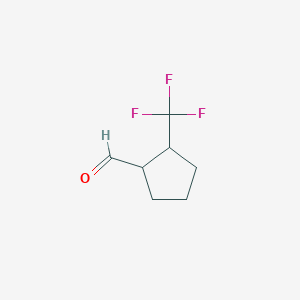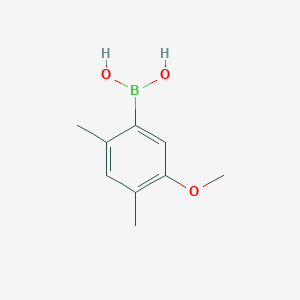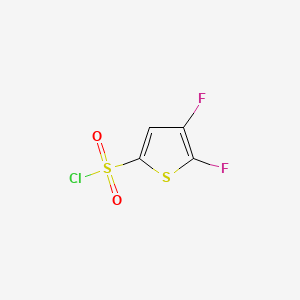![molecular formula C11H14N4O3S B14015190 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione CAS No. 16976-09-3](/img/structure/B14015190.png)
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY), an enzyme involved in the regulation of methylation reactions in cells . This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves the cyclization of a suitable purine precursor with a cyclopentyl derivative. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a cyclopentyl alcohol derivative under basic conditions . The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-thione position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting AHCY and its effects on cellular methylation processes.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The primary mechanism of action of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting this enzyme, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits methyltransferases . This inhibition affects various cellular processes, including gene expression and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the cyclopentyl and thione modifications.
3-Deazaneplanocin A: Another AHCY inhibitor with a different structural framework.
Tubercidin: A nucleoside analog with potent antiviral and anticancer properties.
Uniqueness
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is unique due to its specific inhibition of AHCY and its ability to regulate oncogenic EZH2 expression. This makes it a valuable compound for therapeutic applications, particularly in the treatment of viral infections and cancer .
Propiedades
Número CAS |
16976-09-3 |
|---|---|
Fórmula molecular |
C11H14N4O3S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19) |
Clave InChI |
CSPPGTBBWFVGTB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


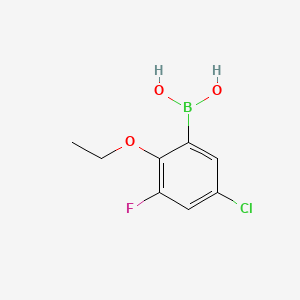
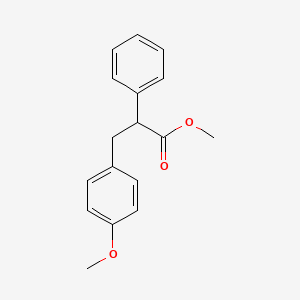
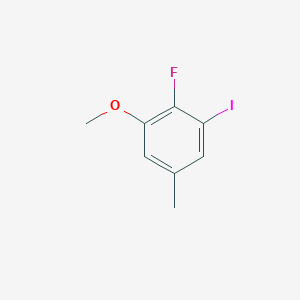

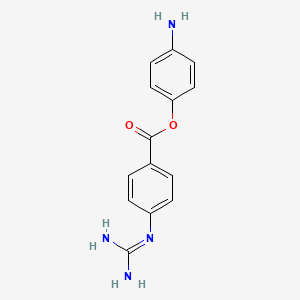
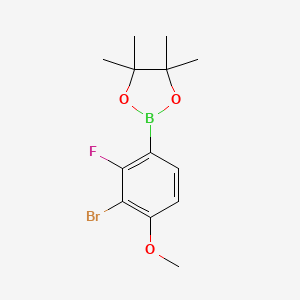

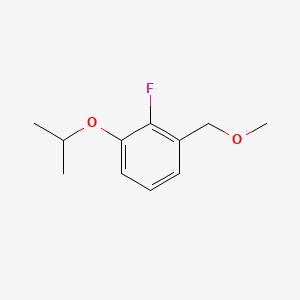
![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)
